molecular formula C11H10FNO2S2 B5672808 N-(4-fluorobenzyl)-2-thiophenesulfonamide

N-(4-fluorobenzyl)-2-thiophenesulfonamide

Cat. No. B5672808
M. Wt: 271.3 g/mol
InChI Key: TZYPWLGEVVCHSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, such as N-(4-fluorobenzyl)-2-thiophenesulfonamide, often involves multi-step chemical processes that include the use of sulfonamide as a key functional group. For instance, a related sulfonamide compound was synthesized and characterized using various spectroscopic techniques, showcasing the complexity and precision required in the synthesis process of sulfonamide derivatives (Ceylan et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. Research on closely related compounds, like N-(4-fluorobenzoyl)benzenesulfonamide, provides insights into the crystal structures and intermolecular interactions, emphasizing the importance of molecular architecture in determining the physical and chemical properties of these compounds (Suchetan et al., 2015).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S2/c12-10-5-3-9(4-6-10)8-13-17(14,15)11-2-1-7-16-11/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYPWLGEVVCHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide

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